molecular formula C25H30N6O B11230658 N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11230658
M. Wt: 430.5 g/mol
InChI Key: HMKDGGVOXAJJAS-UHFFFAOYSA-N
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Description

N4-(4-ETHOXYPHENYL)-1-PHENYL-N6,N6-DIPROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of fused pyrazole and pyrimidine rings. The presence of ethoxyphenyl, phenyl, and dipropyl groups further enhances its chemical properties and potential biological activities.

Properties

Molecular Formula

C25H30N6O

Molecular Weight

430.5 g/mol

IUPAC Name

4-N-(4-ethoxyphenyl)-1-phenyl-6-N,6-N-dipropylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C25H30N6O/c1-4-16-30(17-5-2)25-28-23(27-19-12-14-21(15-13-19)32-6-3)22-18-26-31(24(22)29-25)20-10-8-7-9-11-20/h7-15,18H,4-6,16-17H2,1-3H3,(H,27,28,29)

InChI Key

HMKDGGVOXAJJAS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-ETHOXYPHENYL)-1-PHENYL-N6,N6-DIPROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction conditions is often performed to achieve cost-effective production .

Chemical Reactions Analysis

Types of Reactions

N4-(4-ETHOXYPHENYL)-1-PHENYL-N6,N6-DIPROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

N4-(4-ETHOXYPHENYL)-1-PHENYL-N6,N6-DIPROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-ETHOXYPHENYL)-1-PHENYL-N6,N6-DIPROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-ETHOXYPHENYL)-1-PHENYL-N6,N6-DIPROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substituents, which enhance its chemical stability and biological activity. The presence of ethoxyphenyl and dipropyl groups distinguishes it from other similar compounds and contributes to its distinct pharmacological profile .

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